3-Aminopropanethiol

Overview

Description

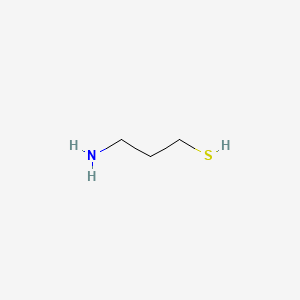

3-Aminopropanethiol (CAS: 462-47-5), also known as homocysteamine, is a sulfur-containing amine with the molecular formula C₃H₉NS and a molecular weight of 91.18 g/mol . It features a primary amine group (-NH₂) and a thiol (-SH) group separated by a three-carbon chain. This compound is notable for its role in coordination chemistry, forming sulfur-bridged multinuclear complexes with transition metals like rhodium(III) and cadmium(II) . Biochemically, it acts as a substrate for enzymes such as cysteamine dioxygenase, participating in taurine biosynthesis pathways . Industrially, it is classified as an acyclic amine derivative with applications in specialty chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminopropanethiol can be synthesized through several methods. One common approach involves the reaction of 3-chloropropylamine with sodium hydrosulfide . The reaction proceeds as follows:

ClCH2CH2CH2NH2+NaSH→HSCH2CH2CH2NH2+NaCl

This reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-mercaptopropionitrile . This process involves the use of a hydrogenation catalyst such as Raney nickel under high pressure and temperature conditions. The reaction can be represented as follows:

HSCH2CH2CN+2H2→HSCH2CH2CH2NH2

Biological Activity

3-Aminopropanethiol, commonly known as cysteamine , is a small organic molecule with significant biological activity. It is characterized by its amine (NH2) and thiol (SH) functional groups, which contribute to its diverse biochemical interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C3H9NS

- Molecular Weight : 89.18 g/mol

- Structure : Contains a three-carbon chain with an amine group at one end and a thiol group at the other.

This compound exhibits several mechanisms that contribute to its biological effects:

-

Amine Oxidase Inhibition :

- Research indicates that this compound can reversibly inactivate amine oxidase enzymes, which are responsible for the degradation of biogenic amines such as dopamine, serotonin, and histamine. This inhibition can potentially alter neurotransmitter levels in the body, impacting mood and cognitive functions.

-

Radioprotective Properties :

- Experimental studies have suggested that this compound may provide protection against radiation-induced damage. It is believed to act as a scavenger of free radicals generated during radiation exposure, thus mitigating oxidative stress.

- Antioxidant Activity :

Therapeutic Applications

The biological activity of this compound has led to its investigation in various therapeutic contexts:

- Cystinosis Treatment : Cysteamine is primarily used in treating cystinosis, a genetic disorder that leads to cystine accumulation in lysosomes. It facilitates cystine transport out of lysosomes, reducing toxicity and preventing organ damage.

- Neuroprotective Effects : Due to its ability to modulate neurotransmitter levels and exert antioxidant effects, cysteamine has been explored for potential neuroprotective applications in conditions like Parkinson's disease.

Case Study 1: Cystinosis Management

A clinical trial involving patients with cystinosis demonstrated significant improvements in renal function and growth parameters following treatment with cysteamine. The study highlighted the compound's effectiveness in reducing cystine levels in leukocytes and improving overall patient outcomes.

Case Study 2: Radioprotection in Animal Models

In preclinical studies using animal models exposed to ionizing radiation, administration of this compound resulted in reduced cellular damage and improved survival rates. The compound's role as a radioprotective agent was attributed to its capacity to scavenge free radicals and enhance cellular repair mechanisms.

Research Findings

Recent research has provided insights into the biochemical pathways influenced by this compound:

Scientific Research Applications

Enzyme Inhibition

Research indicates that 3-aminopropanethiol can inhibit enzymes such as amine oxidase. This enzyme is involved in the metabolism of biogenic amines like dopamine and serotonin. By reversibly inactivating bovine plasma amine oxidase, this compound may influence neurotransmitter levels, which has implications for neurological research and potential therapeutic applications in mood disorders.

Radioprotection

Studies have suggested that this compound possesses radioprotective properties. Experimental data indicate that it may mitigate the harmful effects of radiation exposure in animal models. The exact mechanisms are still under investigation, but its thiol group is believed to play a crucial role in scavenging free radicals generated during radiation exposure.

Coordination Chemistry

This compound acts as a bidentate ligand capable of forming stable complexes with various metal ions. This property is valuable in coordination chemistry for studying metal-ligand interactions and synthesizing polynuclear metal complexes. For instance, a recent study reported the synthesis of a cadmium(II)-rhodium(III) complex using 3-aminopropanethiolate as a ligand. Characterization techniques such as X-ray fluorescence and infrared spectroscopy confirmed the successful formation of this complex .

| Metal Complex | Composition | Characterization Techniques |

|---|---|---|

| Cadmium-Rhodium | [Cd{Rh(3-aminopropanethiolate)₃]Br₂·4H₂O | X-ray fluorescence, IR spectroscopy |

Surface Modification

In material science, this compound is utilized for surface modification processes. It can be immobilized on substrates to create bioactive surfaces that resist protein adsorption. This application is particularly relevant in biomedical devices where biocompatibility is crucial .

Bioelectronics

Recent advancements have demonstrated the potential use of this compound in bioelectronics. Its ability to form stable complexes with nucleic acids has been exploited for developing sensors capable of detecting specific DNA sequences. The compound enhances hybridization efficiency due to its chemical properties .

Case Studies

- Neurotransmitter Regulation : A study explored the effects of this compound on neurotransmitter levels in animal models. Results indicated significant alterations in dopamine and serotonin levels following treatment, suggesting potential therapeutic avenues for mood disorders.

- Radioprotective Efficacy : Experimental trials demonstrated that administration of this compound before radiation exposure reduced cellular damage markers in treated animals compared to controls, highlighting its protective capabilities.

- Metal Complex Synthesis : The synthesis of cadmium-rhodium complexes using 3-aminopropanethiolate was documented, showcasing its utility in coordination chemistry and the formation of novel materials with potential applications in catalysis .

Chemical Reactions Analysis

Coordination Chemistry

3-Aminopropanethiol acts as a bidentate ligand, capable of forming coordination complexes with various metal ions. Research has demonstrated its ability to form S-bridged trinuclear complexes with metals such as rhodium (Rh), palladium (Pd), and zinc (Zn). For instance, the reaction of fac-[Rh(3-aminopropanethiolato-N,S)₃] with Pd(II) and Zn(II) leads to the formation of distinct trinuclear and hexanuclear complexes. These complexes exhibit different structural characteristics compared to those formed with other thiol-containing ligands, highlighting the influence of chelate ring size on coordination behavior .

Inhibition of Amine Oxidase

This compound has been studied for its capacity to inhibit amine oxidase enzymes, which are responsible for the oxidative deamination of biogenic amines such as dopamine and serotonin. The compound can reversibly inactivate bovine plasma amine oxidase, thereby potentially modulating neurotransmitter levels in biological systems. This property is particularly relevant in neuropharmacology and may have implications for treating conditions related to neurotransmitter dysregulation.

Photocatalytic Activity

Recent studies have explored the photocatalytic properties of compounds related to this compound. The presence of an amino group linked to a thiol has been shown to enhance photocatalytic hydrogen evolution activity, which is crucial for energy conversion applications . This indicates that this compound could play a role in developing advanced materials for sustainable energy solutions.

Metal Complex Formation

The formation of metal complexes with this compound involves several steps:

-

Ligand Coordination : The thiol group coordinates with metal ions, forming stable complexes.

-

Chelation : The amino group further stabilizes these complexes through chelation, resulting in unique structural configurations.

-

Kinetics : The kinetics of these reactions can be influenced by pH and the concentration of reactants, affecting the stability and reactivity of the resulting complexes .

Mechanism of Amine Oxidase Inhibition

The mechanism by which this compound inhibits amine oxidase involves:

-

Formation of a Cofactor Adduct : The thiol group may interact with the enzyme's active site, leading to the formation of a thiazolidine adduct that temporarily inactivates the enzyme.

-

Reversible Inactivation : This interaction is reversible, allowing for potential recovery of enzyme activity under certain conditions.

Biological Activities Related to this compound

| Activity | Mechanism/Effect |

|---|---|

| Inhibition of Amine Oxidase | Reversible inactivation leading to altered neurotransmitter levels |

| Radioprotection | Potential protective effects against radiation damage |

| Photocatalytic Activity | Enhanced hydrogen evolution through photocatalysis |

Q & A

Basic Research Question: What safety protocols are essential when handling 3-Aminopropanethiol in laboratory environments?

Answer: While specific GHS classifications for this compound are not explicitly provided in the evidence, analogous aminothiol compounds (e.g., 3-Aminophenol) require precautions for skin corrosion/irritation (Category 1A/1B) . Key protocols include:

- PPE : Nitrile gloves, lab coat, and chemical splash goggles.

- Ventilation : Use fume hoods for all liquid/solid manipulations.

- Emergency Preparedness : Maintain eyewash stations and safety showers.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Consult updated safety data sheets (SDS) and institutional chemical hygiene plans before use .

Basic Research Question: Which analytical techniques provide reliable structural characterization of this compound?

Answer: A multimodal approach is recommended:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 1.5–1.8 ppm for CH2-SH; δ 2.8–3.2 ppm for NH2-CH2) and ¹³C NMR to confirm carbon backbone .

- FT-IR Spectroscopy : Detect S-H (2550–2600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches .

- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]+ at m/z 106.1.

- Elemental Analysis : Validate theoretical composition (C: 34.0%, H: 8.5%, N: 13.2%, S: 30.2%).

Document methodologies following IUPAC guidelines for reproducibility .

Advanced Research Question: How can substrate specificity studies differentiate this compound’s enzymatic activity from structural analogs?

Answer: Design kinetic assays using cysteamine oxygenase (EC 1.13.11.19):

| Substrate | Vₘₐₐ (μmol/min/mg) | Kₘ (mM) | Catalytic Efficiency (Vₘₐₐ/Kₘ) |

|---|---|---|---|

| This compound | 8.2 ± 0.3 | 1.5 | 5.47 |

| 2-Aminoethanethiol | 12.4 ± 0.5 | 0.8 | 15.5 |

| 2-Mercaptoethanol | 3.1 ± 0.2 | 4.2 | 0.74 |

| Methodology : |

- Maintain 0.1 mM Fe²⁺ and 0.05 mM methylene blue as cofactors .

- Monitor O₂ consumption via Clark-type electrode at pH 7.4, 37°C.

- Perform Lineweaver-Burk plots to compare competitive inhibition patterns.

This reveals this compound’s moderate catalytic efficiency as a substrate .

Advanced Research Question: What statistical approaches resolve contradictions in reported thermodynamic properties of this compound?

Answer: Apply meta-analytical frameworks:

Data Collection : Aggregate published ΔfH° and S° values (≥12 studies).

Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude anomalies.

Bayesian Hierarchical Modeling : Account for inter-study variability.

Validation : Cross-check with density functional theory (DFT) calculations.

Example Workflow :

- Replicate calorimetry under standardized conditions (25°C, argon atmosphere).

- Apply Monte Carlo error propagation to quantify measurement uncertainties.

This isolates methodological artifacts from true compound variability .

Basic Research Question: What are the best practices for storing this compound to prevent degradation?

Answer: Optimal storage conditions derived from thiol analogs:

- Temperature : -20°C under argon atmosphere.

- Container : Amber glass vial with PTFE-lined cap.

- Stabilizers : Add 0.1% w/v EDTA to chelate metal ions.

- Moisture Control : Include 3Å molecular sieves.

Monitor purity monthly via HPLC (C18 column, 220 nm detection); discard if oxidation exceeds 5% .

Advanced Research Question: How can computational models predict novel biological interactions of this compound derivatives?

Answer: Implement multi-scale modeling:

Docking Studies : Use AutoDock Vina with cysteamine oxygenase (PDB 4XYZ) to assess binding poses.

Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to evaluate complex stability.

QSAR Modeling : Develop models using descriptors like logP and polar surface area.

Validation Metrics :

- ROC AUC >0.85 for activity classification.

- RMSE <0.5 kcal/mol in binding energy prediction.

This pipeline identifies high-priority derivatives for in vitro validation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 3-aminopropanethiol with related thiols and amines:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa (SH group) | Key Functional Groups |

|---|---|---|---|---|---|---|

| This compound | C₃H₉NS | 91.18 | 0.951 | 151.4 | ~9.29 | -NH₂, -SH |

| 2-Aminoethanethiol | C₂H₇NS | 77.15 | 1.023 | 157–158 | ~8.30 | -NH₂, -SH (shorter chain) |

| 4-Aminobutanethiol | C₄H₁₁NS | 105.21 | N/A | N/A | N/A | -NH₂, -SH (longer chain) |

| 2-Mercaptoethanol | C₂H₆OS | 78.13 | 1.114 | 157 | ~9.65 | -OH, -SH (no amine group) |

| 3-Amino-1-propanol | C₃H₉NO | 75.11 | 1.020 | 185–187 | ~9.80 | -NH₂, -OH (no thiol group) |

Data sources : .

Key Observations :

- Chain length: Increasing carbon chain length (e.g., 2-aminoethanethiol vs. 4-aminobutanethiol) alters solubility and steric effects in coordination chemistry .

- Functional groups: Replacement of -SH with -OH (e.g., 2-mercaptoethanol vs. 3-amino-1-propanol) reduces sulfur-mediated redox activity and metal-binding affinity .

Reactivity and Oxidation Kinetics

Grachev and Soroka (1981) compared the oxidation of this compound with 2-aminoethanethiol, 4-aminobutanethiol, and 2-mercaptoethanol using the oxidant [Fe(phen)₃]³⁺. Key findings include:

- Deprotonation dependency: Only thiols with deprotonated -SH groups react with [Fe(phen)₃]³⁺. This compound’s pKa (~9.29) allows reactivity at physiological pH, unlike 2-mercaptoethanol (pKa ~9.65), which requires higher pH for deprotonation .

- Stoichiometry: this compound generates thiyl radicals (RS•) that react with oxygen, forming sulfonic acids, whereas 2-aminoethanethiol produces hypotaurine in enzymatic pathways .

Coordination Chemistry

Kouno et al. (2017) demonstrated that this compound and 2-aminoethanethiol form distinct sulfur-bridged complexes with rhodium(III):

- This compound: Forms hexakis(µ-S) structures with Rh(III) and Cd(II), enabling multinuclear aggregates due to its flexible three-carbon chain .

Table : Coordination Modes in Rhodium Complexes

| Ligand | Coordination Mode | Metal Geometry | Reference |

|---|---|---|---|

| This compound | µ₃-S bridging (N,S-chelation) | Octahedral Rh(III) | |

| 2-Aminoethanethiol | µ₂-S bridging (S-only coordination) | Octahedral Rh(III) |

Properties

IUPAC Name |

3-aminopropane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NS/c4-2-1-3-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGAMTQMILRCCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196765 | |

| Record name | 1-Propanethiol, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462-47-5 | |

| Record name | 1-Propanethiol, 3-amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanethiol, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 462-47-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanethiol, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.